molecular formula C10H18INO2 B13693664 (1R,3S)-N-Boc-3-iodocyclopentanamine

(1R,3S)-N-Boc-3-iodocyclopentanamine

Cat. No.: B13693664
M. Wt: 311.16 g/mol
InChI Key: GRNDJAZYGAFGDV-UHFFFAOYSA-N
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Description

(1R,3S)-N-Boc-3-iodocyclopentanamine is a chiral compound used in various chemical and pharmaceutical applications. The compound features a cyclopentane ring with an iodine atom and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-N-Boc-3-iodocyclopentanamine typically involves the following steps:

    Starting Material: The synthesis begins with a cyclopentane derivative.

    Boc Protection: The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient iodination and Boc protection.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-N-Boc-3-iodocyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride could produce a deiodinated amine.

Scientific Research Applications

(1R,3S)-N-Boc-3-iodocyclopentanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3S)-N-Boc-3-iodocyclopentanamine involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without decomposing. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-N-Boc-3-iodocyclopentanamine is unique due to its combination of a Boc protecting group and an iodine atom, providing stability and reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

Molecular Formula

C10H18INO2

Molecular Weight

311.16 g/mol

IUPAC Name

tert-butyl N-(3-iodocyclopentyl)carbamate

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

GRNDJAZYGAFGDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)I

Origin of Product

United States

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